molecular formula C23H30N2O4 B128378 Speciociliatine CAS No. 14382-79-7

Speciociliatine

Cat. No.: B128378
CAS No.: 14382-79-7
M. Wt: 398.5 g/mol
InChI Key: LELBFTMXCIIKKX-MYLQJJOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a stereoisomer of mitragynine and constitutes 0.00156 - 2.9% of the dried leaf material . Speciociliatine has been studied for its potential pharmacological effects, particularly its interaction with opioid receptors.

Scientific Research Applications

Speciociliatine has several scientific research applications:

    Chemistry: Studied for its unique indole-based structure and potential synthetic applications.

    Biology: Investigated for its interaction with biological systems, particularly opioid receptors.

    Medicine: Explored for its potential use in pain management and opioid dependence treatment.

    Industry: Used in the production of kratom-based products for therapeutic purposes

Safety and Hazards

Speciociliatine is an opioid receptor antagonist with similar effects to certain opioids, but it is not an opiate . This makes it especially useful as a treatment for opiate withdrawal symptoms and moderate-to-severe pain . This compound is probably safe to use via kratom if you follow responsible use guidelines .

Future Directions

Speciociliatine is a lesser-known alkaloid, despite being the second most abundant alkaloid in most kratom strains . Little is known about this compound compared to mitragynine or 7-hydroxy mitragynine, but early signs point to it being every bit as potent and important to kratom’s overall effects . More research is needed to understand this compound in more detail .

Mechanism of Action

Speciociliatine, also known as Speciociliatin, is a major alkaloid found in the plant Mitragyna speciosa, commonly known as kratom . This compound has been widely studied for its potential pharmacological effects .

Target of Action

This compound has been found to be a ligand of the mu (µ) and kappa (κ) opioid receptors . These receptors play a crucial role in pain perception and reward systems in the body .

Mode of Action

This compound functions as a partial µ-opioid agonist . It has a 3-fold higher binding affinity than mitragynine, another major alkaloid of kratom . Findings are varied as to whether it functions as an agonist or a competitive antagonist at these sites .

Biochemical Pathways

This compound undergoes extensive metabolism, primarily through monooxidation and O-demethylation metabolic pathways in liver microsomes and hepatocytes across species . The metabolism of this compound is predominantly mediated by CYP3A4 with minor contributions by CYP2D6 .

Pharmacokinetics

A preliminary pharmacokinetic analysis in male Sprague Dawley rats determined the elimination half-life of this compound to be 2.6 - 5 hours and the absolute bioavailability to be 20.7% (at an oral dose of 20 mg/kg) . This compound metabolizes rapidly in monkey, rat, and mouse hepatocytes, while a slower metabolism is observed in human and dog hepatocytes .

Result of Action

The primary result of this compound’s action is its potential analgesic effect, which is believed to be due to its interaction with the µ-opioid receptors . This interaction can lead to pain relief, making it a potential candidate for pain management .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolism of this compound can vary across different species, indicating that genetic factors may play a role . Furthermore, the compound’s bioavailability can be affected by the method of administration .

Biochemical Analysis

Biochemical Properties

Speciociliatine is a partial µ-opioid agonist with a 3-fold higher binding affinity than mitragynine . It interacts with enzymes, proteins, and other biomolecules, undergoing extensive metabolism, primarily through monooxidation and O-demethylation metabolic pathways in liver microsomes and hepatocytes across species . The metabolism of this compound is predominantly mediated by CYP3A4 with minor contributions by CYP2D6 .

Cellular Effects

This compound has been reported to have various effects on cells. It has been found to be a ligand of the mu and kappa opioid receptors . Findings are varied as to whether it functions as an agonist or a competitive antagonist at those sites . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a partial µ-opioid agonist with a 3-fold higher binding affinity than mitragynine .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound metabolized rapidly in monkey, rat, and mouse hepatocytes (in vitro half-life was 6.6 ± 0.2, 8.3 ± 1.1, 11.2 ± 0.7 min, respectively), while a slower metabolism was observed in human and dog hepatocytes (91.7 ± 12.8 and > 120 min, respectively) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . A preliminary pharmacokinetic analysis in male Sprague Dawley rats determined the elimination half-life of this compound to be 2.6 - 5 hours and the absolute bioavailability to be 20.7% (at an oral dose of 20 mg/kg) .

Metabolic Pathways

This compound is involved in various metabolic pathways. It underwent extensive metabolism, primarily through monooxidation and O-demethylation metabolic pathways in liver microsomes and hepatocytes across species . The metabolism of this compound was predominantly mediated by CYP3A4 with minor contributions by CYP2D6 .

Transport and Distribution

It has been found to be a major circulating alkaloid in humans following oral administration of a kratom product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of speciociliatine involves complex organic reactions. One of the primary methods includes the extraction from Mitragyna speciosa leaves, followed by purification processes such as chromatography. The synthetic route typically involves the formation of the indole-based alkaloid structure, which requires specific reaction conditions including controlled temperature and pH levels .

Industrial Production Methods

Industrial production of this compound is primarily focused on extraction from natural sources rather than synthetic production due to the complexity of its structure. The process involves harvesting kratom leaves, drying, and then using solvents to extract the alkaloids. The extracted material is then purified to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Speciociliatine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can alter the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically require specific conditions such as controlled temperature and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various metabolites that are studied for their pharmacological properties. These metabolites can have different binding affinities and activities at opioid receptors .

Comparison with Similar Compounds

Similar Compounds

    Mitragynine: Another major alkaloid in kratom with similar opioid receptor activity.

    Speciogynine: A diastereomer of mitragynine with different pharmacological properties.

    Paynantheine: Another kratom alkaloid with distinct binding affinities and activities.

Uniqueness of Speciociliatine

This compound is unique due to its higher binding affinity for the mu-opioid receptor and its partial agonist activity. This makes it a compound of interest for potential therapeutic applications with reduced side effects compared to full agonists .

Properties

IUPAC Name

methyl (E)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELBFTMXCIIKKX-MYLQJJOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN2CCC3=C([C@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574160
Record name Methyl (3beta,16E,20beta)-9-methoxy-16-(methoxymethylidene)corynan-17-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14382-79-7
Record name Speciociliatine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14382-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Speciociliatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014382797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (3beta,16E,20beta)-9-methoxy-16-(methoxymethylidene)corynan-17-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPECIOCILIATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3NN8Z8ZJW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Speciociliatine
Reactant of Route 2
Speciociliatine
Reactant of Route 3
Speciociliatine
Reactant of Route 4
Speciociliatine
Reactant of Route 5
Speciociliatine
Reactant of Route 6
Speciociliatine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.